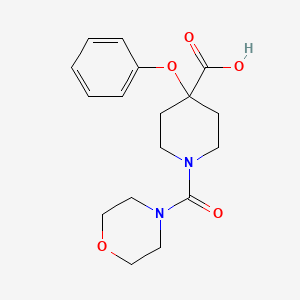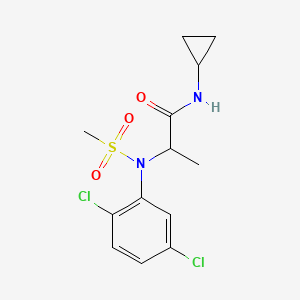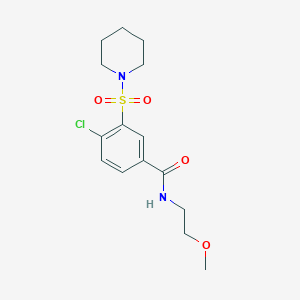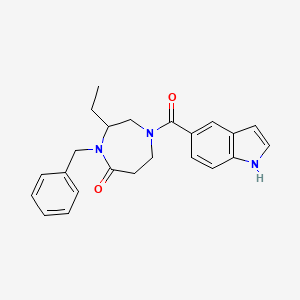
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPPCA is a piperidine derivative that has been synthesized for its ability to bind to certain receptors in the brain and nervous system. The purpose of
Aplicaciones Científicas De Investigación
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most significant areas of research involves the study of this compound's effects on the central nervous system. This compound has been shown to bind to certain receptors in the brain, which may have implications for the treatment of various neurological disorders.
Mecanismo De Acción
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid's mechanism of action involves its ability to bind to certain receptors in the brain and nervous system. Specifically, this compound has been shown to bind to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By binding to this transporter, this compound may increase the levels of dopamine in the brain, which may have implications for the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects are still being studied, but early research suggests that it may have a number of potential benefits. For example, this compound has been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, this compound has been shown to have anxiolytic effects, which may make it useful for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid's advantages for lab experiments include its ability to bind to specific receptors in the brain and nervous system, which makes it a useful tool for studying the effects of dopamine on the brain. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to using this compound in lab experiments. For example, this compound's effects on the brain and nervous system are still being studied, which means that researchers may not fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for research involving 1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid. One area of research involves the study of this compound's effects on other neurotransmitters in the brain, such as serotonin and norepinephrine. Additionally, researchers may explore the potential use of this compound in the treatment of other neurological disorders, such as depression and addiction. Finally, researchers may seek to develop new and more efficient methods for synthesizing this compound, which could make it more accessible to researchers.
Métodos De Síntesis
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid can be synthesized through a series of chemical reactions involving piperidine, morpholine, and phenoxyacetic acid. The first step involves the reaction of piperidine with phenoxyacetic acid to form an intermediate product. This intermediate product is then reacted with morpholine under specific conditions to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and adherence to specific protocols.
Propiedades
IUPAC Name |
1-(morpholine-4-carbonyl)-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-15(21)17(24-14-4-2-1-3-5-14)6-8-18(9-7-17)16(22)19-10-12-23-13-11-19/h1-5H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKFOXJBHVDVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)


![N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)


![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)
![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5340452.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5340453.png)
![N-ethyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5340474.png)
![8-bromo-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5340488.png)
![N-benzyl-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5340490.png)
![N-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5340498.png)